

Lisuride's Engagement with the Dopamine D2 Receptor: A Technical Guide

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Compound of Interest

Compound Name: LISURIDE

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This technical guide provides an in-depth examination of the pharmacological properties of **lisuride** as a dopamine D2 receptor agonist. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Lisuride is an ergot derivative that has been investigated for various clinical applications, including Parkinson's disease and migraine prophylaxis.^{[1][2]} Its therapeutic effects are largely attributed to its interaction with dopamine receptors, particularly its agonist activity at the D2 subtype.^{[1][3]} Understanding the precise nature of **lisuride**'s engagement with the D2 receptor is crucial for optimizing its therapeutic use and for the development of novel dopaminergic drugs. This document serves as a comprehensive resource for professionals in the field, offering a detailed overview of **lisuride**'s D2 receptor pharmacology.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining **lisuride**'s interaction with the dopamine D2 receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of **Lisuride** for the Dopamine D2 Receptor

| Radioactive Ligand Displaced | Cell Line / Tissue | Ki (nM) | pKi | Reference |
|------------------------------|--------------------|---------|------|-----------|
| [3H]U-86170 | Unknown | 0.5 | 9.3 | [4] |
| Not Specified | Unknown | 0.34 | 9.47 | [4] |

Table 2: Functional Activity of **Lisuride** at the Dopamine D2 Receptor

| Assay Type | Cell Line | Parameter | Value | Emax (% of Dopamine/Full Agonist) | Reference |
|--------------------------------|---------------|-----------|---------------|-----------------------------------|-----------|
| [35S]GTPγS Binding | CHO | EC50 | Not specified | Partial Agonist | [5] |
| cAMP Inhibition | Not specified | IC50 | Not specified | Agonist | [6] |
| β-arrestin2 Recruitment (BRET) | HEK293 | EC50 | Not specified | Partial Agonist | [7] |

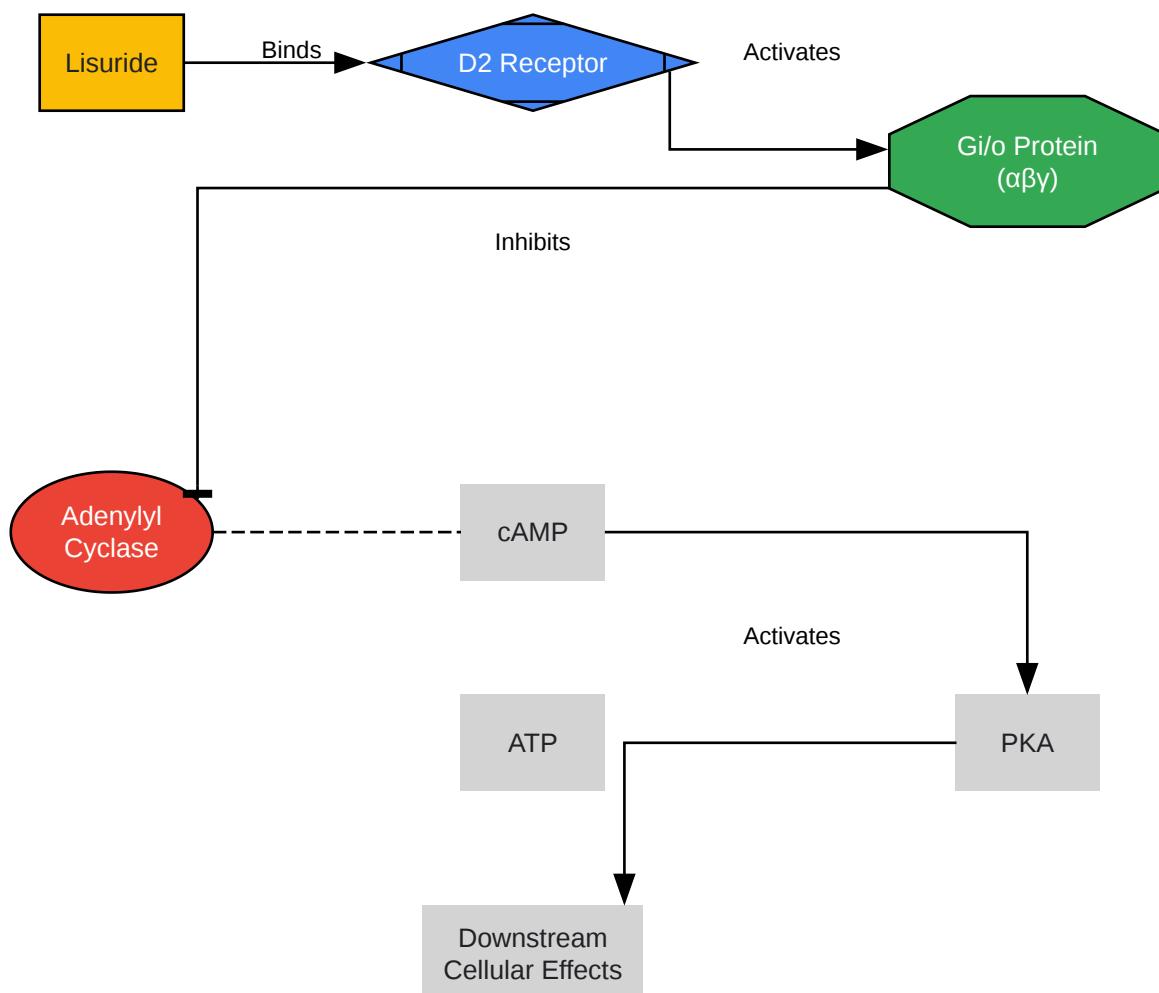
Note: Quantitative values for EC50/IC50 and Emax for **lisuride** are not consistently reported across the literature, with many studies qualitatively describing it as a partial agonist.

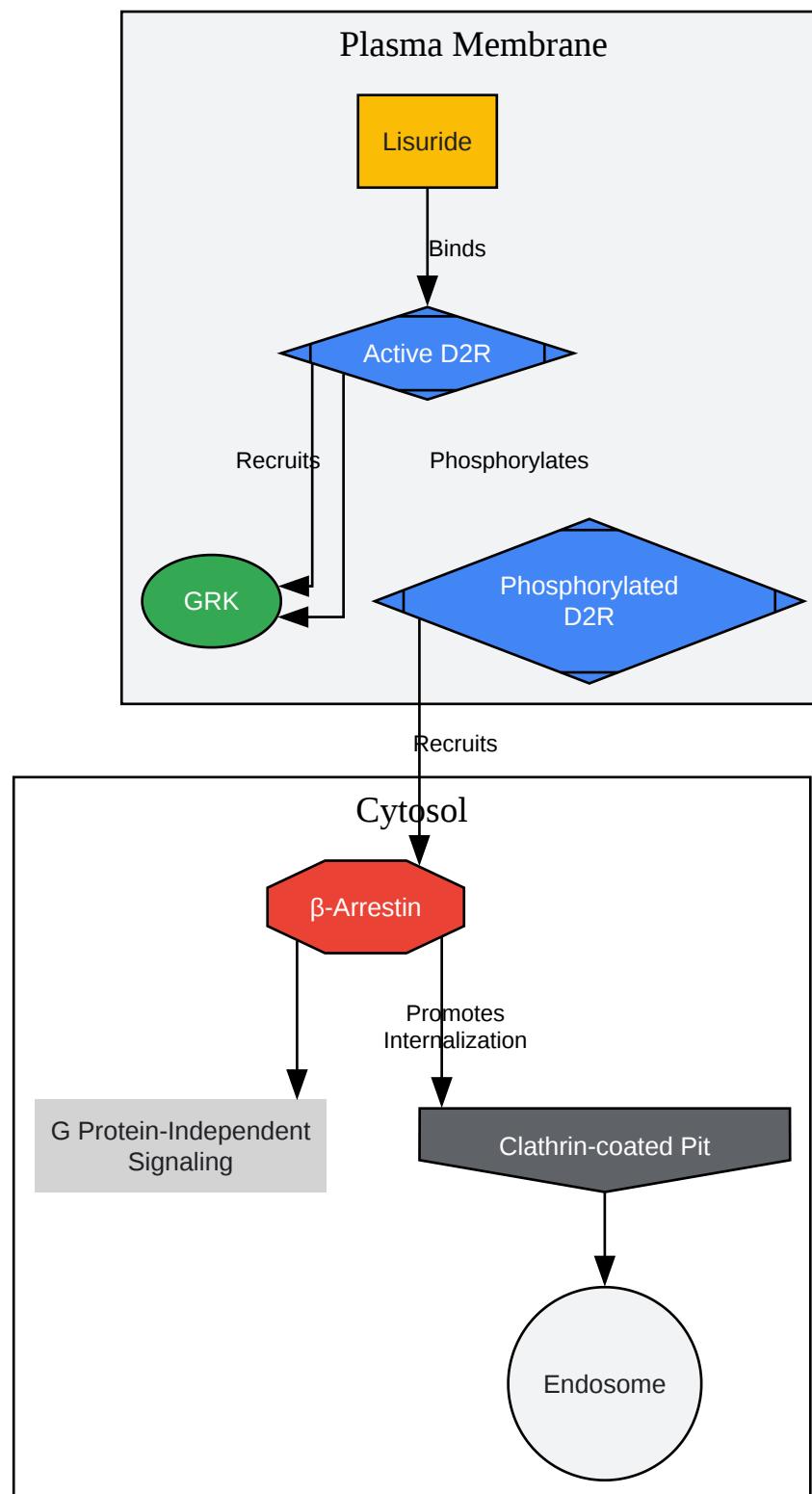
Signaling Pathways and Molecular Interactions

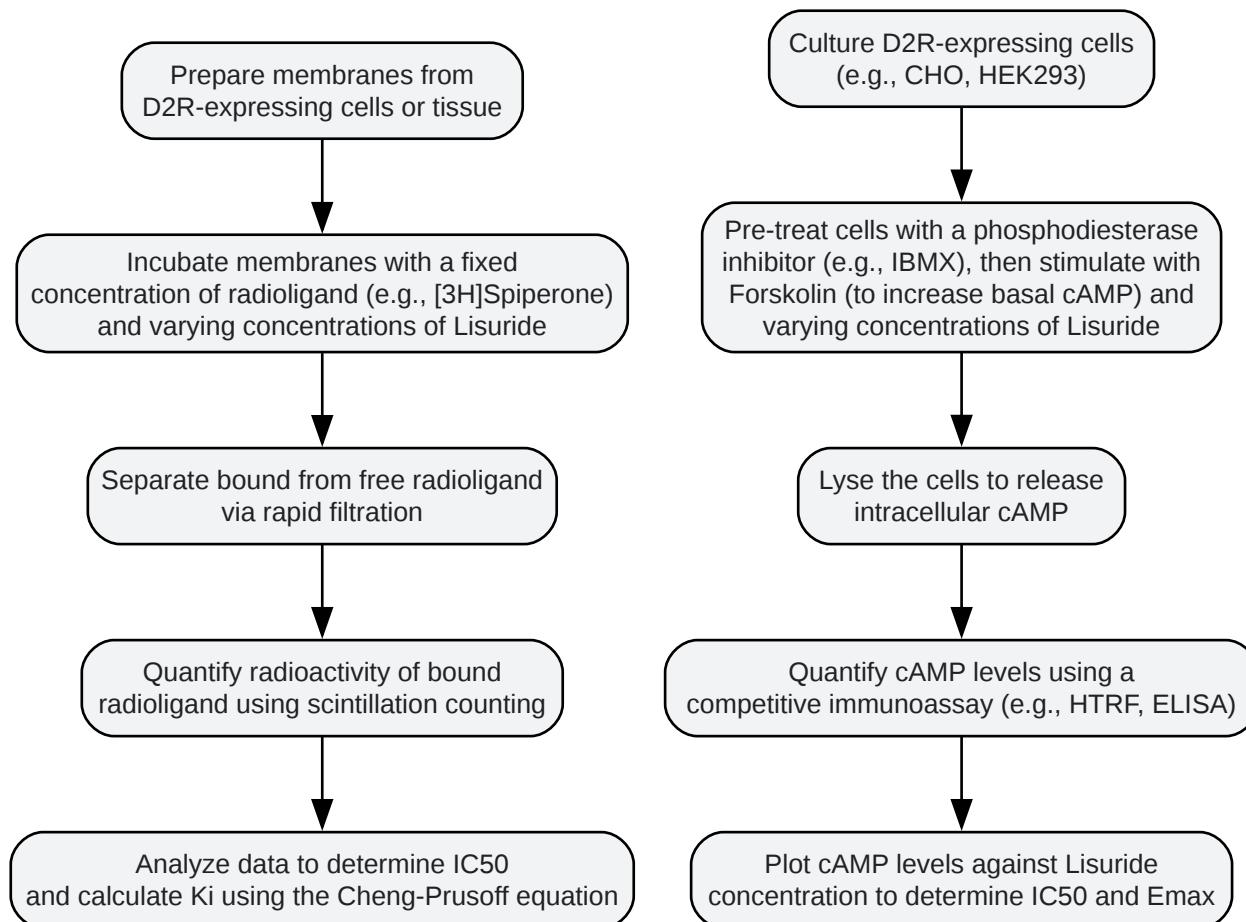
Lisuride, upon binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The D2 receptor primarily couples to the Gi/o family of G proteins.

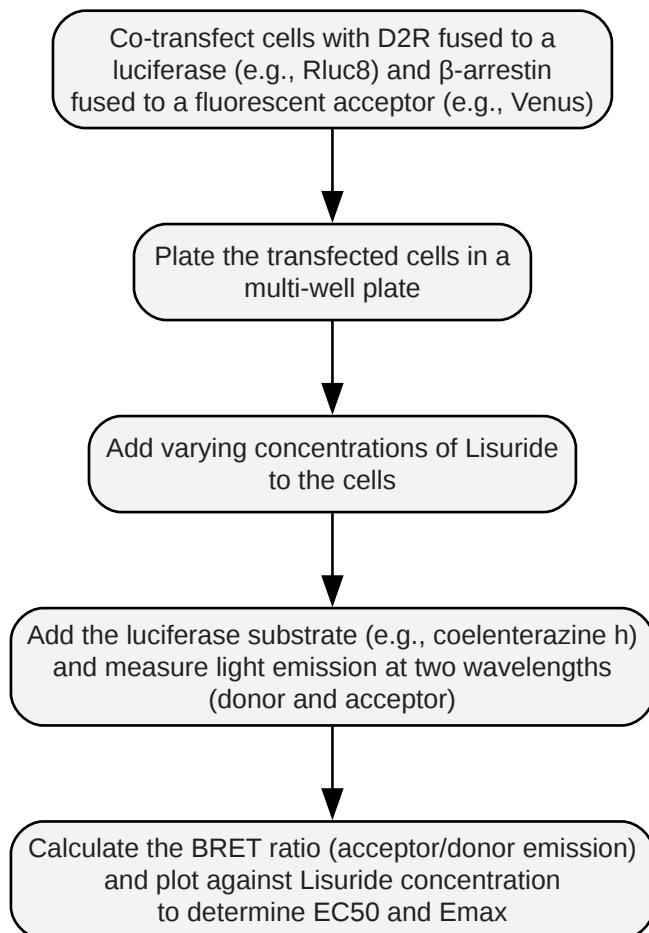
G Protein-Dependent Signaling

Activation of the D2 receptor by **lisuride** leads to the dissociation of the Gi/o protein into its α and $\beta\gamma$ subunits. The $\text{G}\alpha_i$ subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^{[8][9]} This pathway is a classical hallmark of D2 receptor agonism.









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